Benzene, 1,1'-ethylidenebis[2,4-dinitro-
Description
Benzene, 1,1'-ethylidenebis[2,4-dinitro- (systematic IUPAC name) is a nitroaromatic compound characterized by two benzene rings linked by an ethylidene bridge (–CH₂–CH₂–), with each ring substituted by nitro (–NO₂) groups at the 2 and 4 positions. Nitroaromatics are typically associated with high stability, reactivity in electrophilic substitution, and hazards such as acute toxicity and explosiveness due to the electron-withdrawing nitro groups .
Properties
CAS No. |
98120-61-7 |
|---|---|
Molecular Formula |
C14H10N4O8 |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
1-[1-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H10N4O8/c1-8(11-4-2-9(15(19)20)6-13(11)17(23)24)12-5-3-10(16(21)22)7-14(12)18(25)26/h2-8H,1H3 |
InChI Key |
INJLQZRUQYRZLB-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Bridges
(a) Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro- (CAS 20899-75-6)
- Bridge : Propane (–CH₂–CH₂–CH₂–) instead of ethylidene.
- Formula : C₁₅H₁₂N₄O₈ vs. C₁₄H₁₀N₄O₈ (estimated for target compound).
- Molecular Weight : 376.28 g/mol.
- Key Differences : The longer propane bridge increases molecular flexibility and may reduce melting point compared to the rigid ethylidene-linked compound. The additional methylene group also increases hydrophobicity .
(b) Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)
- Bridge : Ethenediyl (–CH=CH–) with a double bond.
- Formula : C₁₄H₆N₆O₁₂.
- Molecular Weight : 450.23 g/mol.
- Key Differences : The conjugated double bond enhances planarity and resonance stability. The additional nitro groups at the 6 position increase density and explosiveness, making this compound more hazardous than the target .
Analogues with Alternative Functional Groups
(a) Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0)
- Bridge : Disulfide (–S–S–) instead of ethylidene.
- Formula : C₁₂H₆N₄O₈S.
- Molecular Weight : 366.26 g/mol.
- However, disulfide bonds are prone to redox reactions, unlike the inert ethylidene bridge .
(b) Benzene,1,1'-thiobis[2,4-dinitro- (CAS not specified)
- Bridge : Thioether (–S–) instead of ethylidene.
- Key Differences : The thioether bridge reduces electron-withdrawing effects compared to nitro groups, altering reactivity in substitution reactions. This compound may exhibit lower thermal stability .
Physicochemical Property Comparison
Hazard and Stability Profiles
- Target Compound : Likely classified as acutely toxic (oral, dermal) and irritant (skin/eyes) based on analogs like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (H302, H315, H319) .
- Thermal Stability : Ethylidene-linked nitroaromatics are less shock-sensitive than ethenediyl derivatives due to the absence of conjugated nitro groups. However, storage below 25°C is recommended to prevent decomposition .
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